molecular formula C27H16BrF2NO B12615145 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole CAS No. 916144-60-0

9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole

Cat. No.: B12615145
CAS No.: 916144-60-0
M. Wt: 488.3 g/mol
InChI Key: HINPRGRAMMKQKM-UHFFFAOYSA-N
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Description

9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole (CAS 916144-60-0) is a sophisticated carbazole derivative designed for advanced research and development. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry and materials science. In pharmaceutical research, the carbazole scaffold is a privileged structure known for its interaction with biological targets. For instance, carbazole analogues are actively investigated for their antimicrobial properties, including activity against Mycobacterium tuberculosis . Furthermore, related fused heterocyclic systems are prominent in neuroscience research, appearing in the development of inhibitors for therapeutic targets such as BACE-1 (Beta-secretase 1), which is a key enzyme in the pathogenesis of Alzheimer's disease . The presence of a reactive bromine atom at the 9-position makes this molecule an ideal precursor for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The bis(4-fluorophenyl) groups incorporated into the pyrano ring system can enhance planarity and influence the compound's electronic properties, which is a valuable trait in material science. This makes the compound a promising building block for the synthesis of novel organic semiconductors, with potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, as seen with structurally similar carbazole derivatives . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

916144-60-0

Molecular Formula

C27H16BrF2NO

Molecular Weight

488.3 g/mol

IUPAC Name

9-bromo-3,3-bis(4-fluorophenyl)-11H-pyrano[3,2-a]carbazole

InChI

InChI=1S/C27H16BrF2NO/c28-18-5-10-21-22-11-12-25-23(26(22)31-24(21)15-18)13-14-27(32-25,16-1-6-19(29)7-2-16)17-3-8-20(30)9-4-17/h1-15,31H

InChI Key

HINPRGRAMMKQKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C=CC3=C(O2)C=CC4=C3NC5=C4C=CC(=C5)Br)C6=CC=C(C=C6)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole typically involves multi-step organic reactions. One common approach is to start with a carbazole derivative and introduce the bromine and fluorophenyl groups through a series of substitution reactions. The dihydropyrano ring can be formed via cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the bromine atom or the carbazole core, resulting in debromination or hydrogenation products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Debrominated or hydrogenated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, carbazole derivatives have shown potential in various applications, including as antiviral, anticancer, and antimicrobial agents. This compound’s specific structure may contribute to its activity in these areas, making it a subject of interest in medicinal chemistry research.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Natural Pyrano[3,2-a]carbazole Alkaloids

  • Mahanimbine (3,5-dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole): Isolated from Murraya koenigii, mahanimbine lacks halogen substituents but includes a prenyl side chain. Exhibits electrochemical activity with an oxidation peak at +1.05 V (vs. Ag/AgCl), enabling oxidative polymerization for optoelectronic applications . Biological activities include antioxidant and α-glucosidase inhibition, common among natural carbazoles .
  • Murrayamine-J and Isomurrayazoline :

    • Murrayamine-J features a hexacyclic structure, while isomurrayazoline includes additional oxygenated rings.
    • Synthesized via biogenetic precursor 2-hydroxy-6-methylcarbazole, differing in cyclization patterns compared to the target compound’s bromo-fluorophenyl substituents .

Physicochemical and Functional Comparisons

Table 1. Key Properties of Selected Carbazole Derivatives

Compound Molecular Formula Substituents Melting Point (°C) Key Applications
9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole C₂₇H₁₆BrF₂NO Br, 2×(4-F-C₆H₄) Not reported Under investigation
Mahanimbine C₂₃H₂₅NO CH₃, prenyl group Not reported Optoelectronics, antioxidants
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole C₂₆H₂₉BrN Br, 2×(tert-butyl) Not reported Semiconductors
6-Amino-1-(4-fluorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3x) C₂₀H₁₅FN₄O F, CN, NH₂ 189.2 Pharmaceutical intermediates

Key Observations:

Halogen Effects : Bromine and fluorine substituents enhance electronic properties (e.g., charge transport in semiconductors) compared to methyl or prenyl groups in natural analogues .

Thermal Stability: Pyrano[3,2-a]carbazoles with bulky substituents (e.g., tert-butyl) exhibit higher thermal stability, critical for device fabrication .

Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki-Miyaura coupling or electrophilic substitution, similar to murrayamine-J , but with fluorophenyl boronic acids and bromination steps.

Biological Activity

9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is a complex organic compound belonging to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole includes:

  • Molecular Formula : C27H16BrF2NO
  • Molecular Weight : 488.3 g/mol
  • IUPAC Name : 9-bromo-3,3-bis(4-fluorophenyl)-11H-pyrano[3,2-a]carbazole
  • CAS Number : 916144-60-0

This compound features a bromine atom and two fluorophenyl groups attached to a dihydropyrano ring fused to a carbazole core, contributing to its unique chemical characteristics and biological activities.

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways. The presence of the bromine and fluorophenyl groups in 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole may enhance its interaction with molecular targets involved in cell proliferation and survival.

Antimicrobial Activity

Carbazoles are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. In vitro studies have demonstrated that similar carbazole derivatives possess antibacterial and antifungal activities at low concentrations. The exact mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been documented in several studies. For example, certain N-substituted carbazoles have shown protective effects against glutamate-induced neuronal injury. This activity is often attributed to their antioxidative properties and ability to modulate neuroinflammatory responses.

The biological activity of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is likely mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
  • Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell survival.
  • Antioxidative Mechanisms : The presence of fluorine atoms could enhance the compound's ability to scavenge free radicals.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
9H-Carbazole Simple carbazole structureLimited biological activity
3,6-Dibromo-9H-carbazole Two bromine atomsEnhanced anticancer properties
3,6-Difluoro-9H-carbazole Two fluorine atomsPotential neuroprotective effects
9-Bromo-3,3-bis(4-fluorophenyl)-...carbazole Unique bromine & fluorophenyl groupsBroad spectrum: anticancer, antimicrobial

Case Studies and Research Findings

  • Anticancer Study : A study demonstrated that a related carbazole derivative inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • Neuroprotection : Research on N-substituted carbazoles revealed significant neuroprotective effects against oxidative stress in neuronal cell lines.
  • Antimicrobial Evaluation : In vitro tests showed that compounds structurally similar to 9-Bromo-3,3-bis(4-fluorophenyl)-... exhibited MIC values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.

Q & A

Q. Advanced

  • Palladium Catalysis : Enables mild C–C bond formation but may require stringent anhydrous conditions. Yields for carbazole intermediates range from 70–85% .
  • Iron-Mediated Cyclization : Offers sustainability and higher functional group tolerance. For example, FeCl₃ promotes oxidative annulation with 90% efficiency in murrayacine synthesis .
  • Lewis Acids (BF₃·Et₂O) : Critical for regioselective pyran ring formation; however, excess acid leads to byproducts (e.g., over-alkylation). Optimal molar ratios (1:1.2 carbazole:prenal) improve yields to ~75% .

What electrochemical properties make this compound relevant to materials science?

Q. Advanced

  • Oxidative Polymerization : Cyclic voltammetry reveals a sharp oxidation peak at +1.05 V (vs. Ag/Ag⁺), corresponding to radical cation formation. This suggests potential for conductive polymer synthesis .
  • Donor-Acceptor (D-A) Applications : The extended π-system and electron-rich carbazole core enable use in organic semiconductors. Co-polymerization with acceptor units (e.g., quinones) is being explored for optoelectronic devices .

How can low yields in pyran annulation steps be addressed?

Q. Advanced

  • Optimized Reaction Conditions :
    • Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., epoxide formation in citral annulation) .
    • Catalyst Screening : Switching from BF₃·Et₂O to InCl₃ improves yields by 15% in prenal-based annulation .
  • Precursor Design : Using tert-butyldimethylsilyl (TBS)-protected intermediates enhances solubility and reactivity .

Are there contradictions in reported synthetic methodologies?

Q. Advanced

  • Annulation Efficiency : reports 75% yield using prenal and BF₃·Et₂O, while achieves 90% with FeCl₃. This discrepancy highlights the role of catalyst choice and solvent polarity.
  • Bromination Selectivity : Direct bromination at C9 may compete with C7 substitution. Some studies use directing groups (e.g., –OMe) to enhance regioselectivity .

What analytical challenges arise in characterizing fluorophenyl substituents?

Q. Advanced

  • ¹⁹F NMR Complexity : Overlapping signals from bis(4-fluorophenyl) groups require high-field instruments (≥400 MHz) and decoupling techniques .
  • Crystallographic Disorder : Fluorine atoms in the benzyl group may exhibit positional disorder, complicating electron density maps. Refinement with SHELXL resolves this .

How is this compound utilized in natural product-inspired drug discovery?

Q. Advanced

  • Antimicrobial Scaffolds : Pyrano[3,2-a]carbazole alkaloids (e.g., mahanimbine) show α-amylase inhibition. Structural analogs with bromo/fluorophenyl groups are being tested for enhanced bioactivity .
  • Oxidative Stress Modulation : Carbazole derivatives exhibit radical scavenging activity. Electrochemical data (e.g., redox potentials) guide the design of antioxidants .

What future research directions are proposed for this compound?

Q. Advanced

  • Mechanistic Studies : Elucidate the role of bromine in stabilizing radical intermediates during polymerization .
  • Hybrid Materials : Incorporate into metal-organic frameworks (MOFs) for sensing applications, leveraging its fluorescence and redox activity .

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